molecular formula C19H18FNO B2383691 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 331254-66-1

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B2383691
M. Wt: 295.357
InChI Key: KZMKLRCQHKEHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 4-Fluorobenzoyl chloride , which is used in the synthesis of polyphenylene ether and thioether ketones . It’s also used in the synthesis of fluorinated poly (aryl ether ketone)s containing 1,4-naphthalene moieties .


Synthesis Analysis

The synthesis of related compounds often involves reactions with various nucleophiles, such as amines, alcohols, and thiols . For example, 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .


Molecular Structure Analysis

The molecular structure of related compounds like 4-Fluorobenzoic acid consists of a benzene ring with a fluorine atom and a carboxylic acid group attached .


Chemical Reactions Analysis

4-Fluorobenzoic acid, a related compound, is a synthetic intermediate and has been observed to form by the aerobic biotransformation of 4-fluorocinnamic acid .


Physical And Chemical Properties Analysis

4-Fluorobenzoic acid, a related compound, is a colorless solid with a density of 1.479 g/cm³, a melting point of 184 °C, and a boiling point of 253.687 °C at 760 mmHg .

Scientific Research Applications

Oxidation and Antioxidant Applications

Research has explored the oxidation products and mechanisms of similar compounds to 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline, such as ethoxyquin and its derivatives. These studies have revealed significant insights into the oxidation processes and the formation of various oxidized products, which are relevant in understanding the antioxidant properties and mechanisms of these compounds in different environments, including stabilized polymers (Taimr, Prusíková, & Pospíšil, 1991).

Synthesis and Crystallographic Studies

Several studies have focused on the synthesis of related dihydroquinoline derivatives and their crystal structures. These works are crucial for understanding the molecular configuration and potential applications of these compounds in various fields, such as materials science and drug development (Fotie et al., 2014).

Photophysical Properties

The primary photochemical and photophysical processes of dihydroquinolines, including their derivatives, have been a subject of interest. Studies in this area have contributed to a better understanding of the photodissociation and fluorescence properties of these compounds, which could have implications in fields like photochemistry and material sciences (Malkin, Pirogov, & Kuzmin, 1984).

Supramolecular Chemistry

Research has also been conducted on the synthesis and crystal structures of related compounds like fluorobenzoates. These studies have significant implications in the field of supramolecular chemistry, particularly in understanding the structural aspects and interactions such as hydrogen bonding and halogen bonding, which are key in the formation of complex molecular architectures (Moreno-Fuquen et al., 2017).

Anticancer Research

Some derivatives of dihydroquinoline have been explored for their potential in anticancer applications. These studies have led to the synthesis of compounds that show activity against cancer cells, indicating the potential of these derivatives in the development of new anticancer drugs (Xiong et al., 2022).

Safety And Hazards

4-Fluorobenzoyl chloride, a related compound, is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-fluorophenyl)-(2,2,4-trimethylquinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c1-13-12-19(2,3)21(17-7-5-4-6-16(13)17)18(22)14-8-10-15(20)11-9-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMKLRCQHKEHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.